5-[(2-Methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)sulfanylmethyl]-1,2-dihydropyrazol-3-one
Overview
Description
5-[(2-Methyl-1benzofuro[3,2-d]pyrimidin-4-yl)sulfanylmethyl]-1,2-dihydropyrazol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a benzofuro[3,2-d]pyrimidine core with a dihydropyrazolone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Methyl-1benzofuro[3,2-d]pyrimidin-4-yl)sulfanylmethyl]-1,2-dihydropyrazol-3-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzofuro[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzofuro[3,2-d]pyrimidine structure.
Introduction of the Sulfanylmethyl Group: The sulfanylmethyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with a halomethyl derivative of the benzofuro[3,2-d]pyrimidine.
Formation of the Dihydropyrazolone Moiety: The final step involves the cyclization of a hydrazine derivative with an appropriate diketone to form the dihydropyrazolone ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Methyl-1benzofuro[3,2-d]pyrimidin-4-yl)sulfanylmethyl]-1,2-dihydropyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, thiols, and other nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[(2-Methyl-1benzofuro[3,2-d]pyrimidin-4-yl)sulfanylmethyl]-1,2-dihydropyrazol-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and inflammatory conditions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-[(2-Methyl-1benzofuro[3,2-d]pyrimidin-4-yl)sulfanylmethyl]-1,2-dihydropyrazol-3-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction Pathways: The compound may interfere with signal transduction pathways, affecting cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
Benzofuro[3,2-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Dihydropyrazolone Derivatives: Compounds with variations in the dihydropyrazolone moiety.
Uniqueness
5-[(2-Methyl-1benzofuro[3,2-d]pyrimidin-4-yl)sulfanylmethyl]-1,2-dihydropyrazol-3-one is unique due to its combination of a benzofuro[3,2-d]pyrimidine core with a dihydropyrazolone moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)sulfanylmethyl]-1,2-dihydropyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c1-8-16-13-10-4-2-3-5-11(10)21-14(13)15(17-8)22-7-9-6-12(20)19-18-9/h2-6H,7H2,1H3,(H2,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGAWAVMDSQOAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)SCC3=CC(=O)NN3)OC4=CC=CC=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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